molecular formula C16H13BrClFN4O3 B8821840 N-Desmethyl selumetinib CAS No. 606143-88-8

N-Desmethyl selumetinib

Cat. No.: B8821840
CAS No.: 606143-88-8
M. Wt: 443.7 g/mol
InChI Key: UBEOBEUUUKHITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway in Cellular Regulation and Disease

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a fundamental and highly conserved signaling cascade that transmits signals from the cell surface to the nucleus. qiagen.com This pathway is integral to the regulation of a wide array of cellular processes, including proliferation, differentiation, survival, and stress responses. nih.govnumberanalytics.com It functions as a central communication route, converting a variety of extracellular cues, such as growth factors and hormones, into specific cellular actions. qiagen.com

The core of the ERK/MAPK pathway consists of a three-tiered kinase cascade: a MAPK kinase kinase (MAP3K), a MAPK kinase (MAPKK), and a MAPK. nih.gov In this specific pathway, Ras activates Raf (a MAP3K), which in turn phosphorylates and activates MEK (a MAPKK), leading to the phosphorylation and activation of ERK (a MAPK). qiagen.comnih.gov Activated ERK can then move into the nucleus and regulate gene transcription, thereby controlling essential cellular functions like cell cycle progression. qiagen.comnih.gov

Given its central role in cell growth and division, it is not surprising that dysregulation of the MAPK/ERK pathway is a hallmark of many human diseases, most notably cancer. qiagen.comnumberanalytics.com Aberrant activation of this pathway, often due to mutations in key components like BRAF and KRAS, can lead to uncontrolled cell proliferation, enhanced survival of cancer cells, and the promotion of tumor development and metastasis. qiagen.comnumberanalytics.com Consequently, the MAPK/ERK pathway has become a significant focus of research and a prime target for the development of therapeutic interventions in oncology. nih.govdrugbank.com

Selumetinib (B1684332) as a Reference MEK1/2 Inhibitor and its Therapeutic Relevance

Selumetinib is a potent and selective inhibitor of MEK1 and MEK2, which are the direct upstream activators of ERK. drugbank.comwikipedia.org By targeting MEK1/2, selumetinib effectively blocks the signaling cascade, thereby inhibiting the downstream effects of the frequently overactive MAPK/ERK pathway. drugbank.com It is a non-ATP-competitive inhibitor, meaning it does not compete with adenosine (B11128) triphosphate to bind to the kinase, a characteristic that contributes to its selectivity. drugbank.comnih.gov

The therapeutic relevance of selumetinib is most prominently established in the treatment of neurofibromatosis type 1 (NF1), a genetic disorder that causes tumors to grow on nerves. wikipedia.org Specifically, it is approved for use in pediatric patients with NF1 who have symptomatic, inoperable plexiform neurofibromas. drugbank.comastrazeneca.ca The efficacy of selumetinib in this context stems from its ability to counter the effects of NF1 gene mutations, which lead to increased Ras pathway signaling and dysregulated cell growth. fda.gov Clinical studies have demonstrated that selumetinib can lead to a reduction in the size of these tumors. drugbank.com Beyond NF1, selumetinib has been investigated in various other cancers where the MAPK pathway is activated, including those with BRAF and RAS mutations. emory.edutandfonline.com

Identification and Role of N-Desmethyl Selumetinib as a Major Active Metabolite of Selumetinib

Following oral administration, selumetinib is metabolized in the liver. drugbank.com One of the principal metabolic pathways is N-demethylation, which results in the formation of this compound. drugbank.comeuropa.eu This metabolite is considered major and, crucially, active.

The pharmacokinetic profiles of both selumetinib and this compound have been characterized by rapid absorption. researchgate.netnih.gov The presence of food, however, can impact the absorption of selumetinib, leading to reduced and delayed peak concentrations of both the parent drug and its N-desmethyl metabolite. nih.gov

Overview of Research Domains Pertaining to this compound

Research concerning this compound is intrinsically linked to the study of its parent compound, selumetinib, and primarily falls within the domains of pharmacokinetics and pharmacodynamics.

Pharmacokinetics: A significant area of research has focused on characterizing the pharmacokinetic profile of this compound alongside selumetinib. emory.eduresearchgate.net These studies investigate its absorption, distribution, metabolism, and excretion. Population pharmacokinetic models have been developed for both children and adults to understand the concentration-time data for both compounds. emory.edunih.gov These models help in identifying sources of variability in drug exposure, such as the effect of food on absorption or the influence of patient-specific factors like age and body surface area. nih.govresearcher.life The goal is to ensure appropriate dosing strategies are developed. emory.edunih.gov

Drug-Drug Interactions: Research has explored how co-administration of other drugs might affect the metabolism of selumetinib and the formation of this compound. researchgate.net For instance, the co-administration of drugs that inhibit or induce cytochrome P450 enzymes can alter the plasma concentrations of both selumetinib and its active metabolite. researchgate.net

Exposure-Response Analysis: Investigations have been conducted to correlate the exposure levels (plasma concentrations) of selumetinib and this compound with efficacy and safety outcomes in patients. researchgate.net This helps in defining the therapeutic window and understanding the relationship between drug levels and clinical benefit.

Table 2: Compound Names Mentioned

Compound Name
This compound
Selumetinib
ERK (Extracellular Signal-Regulated Kinase)
MEK (Mitogen-Activated Protein Kinase Kinase)
Ras
Raf
BRAF

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

606143-88-8

Molecular Formula

C16H13BrClFN4O3

Molecular Weight

443.7 g/mol

IUPAC Name

6-(4-bromo-2-chloroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H13BrClFN4O3/c17-8-1-2-11(10(18)5-8)22-14-9(16(25)23-26-4-3-24)6-12-15(13(14)19)21-7-20-12/h1-2,5-7,22,24H,3-4H2,(H,20,21)(H,23,25)

InChI Key

UBEOBEUUUKHITB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)NC2=C(C3=C(C=C2C(=O)NOCCO)NC=N3)F

Origin of Product

United States

Metabolic Formation and Biotransformation Pathways of N Desmethyl Selumetinib

N-Demethylation as a Primary Metabolic Pathway of Selumetinib (B1684332) Leading to N-Desmethyl Selumetinib Formation

Table 1: Key Cytochrome P450 Isoforms in N-Demethylation of Selumetinib

Enzyme Family Specific Isoform(s) Role in this compound Formation
Cytochrome P450 CYP1A2 Primary
CYP2C19 Primary
CYP2C9 Contributing
CYP2A6 Contributing

Subsequent Metabolic Fates of this compound

Once formed, this compound undergoes further metabolism through various biotransformation pathways, including glucuronidation and oxidation. drugbank.comnih.gov These subsequent metabolic steps are similar to the routes through which the parent compound, selumetinib, is metabolized. researchgate.netdrugs.commedlink.comfda.govnih.gov

A significant metabolic pathway for this compound is glucuronidation, a Phase II conjugation reaction. This process leads to the formation of glucuronide conjugates, specifically identified as the M3 and M5 metabolites. drugbank.comnih.gov

In addition to glucuronidation, this compound can undergo further oxidative transformations. drugbank.comnih.gov One such pathway leads to the formation of the M11 metabolite, which is identified as N-desmethyl carboxylic acid. astrazeneca.cahsa.gov.sgdrugbank.comeuropa.euswissmedic.ch

Glucuronidation Pathways of this compound (e.g., formation of M3, M5 metabolites)

Quantitative Contribution of this compound to Overall Drug-Related Material in Systemic Circulation

Table 2: Circulating Metabolites of Selumetinib in Human Plasma

Metabolite Percentage of Circulating Radioactivity
Unchanged Selumetinib ~40% astrazeneca.cahsa.gov.sgeuropa.euswissmedic.ch
M2 (Glucuronide of imidazoindazole metabolite) 22% astrazeneca.cahsa.gov.sgeuropa.euswissmedic.ch
M4 (Selumetinib glucuronide) 7% astrazeneca.cahsa.gov.sgeuropa.euswissmedic.ch
M8 (this compound) 3% astrazeneca.cahsa.gov.sgeuropa.euswissmedic.ch
M11 (N-desmethyl carboxylic acid) 4% astrazeneca.cahsa.gov.sgeuropa.euswissmedic.ch

Pharmacokinetic Characterization of N Desmethyl Selumetinib in Preclinical and Translational Models

Systemic Exposure and Disposition Dynamics

Comparative Analysis of Area Under the Curve (AUC) and Maximum Concentration (Cmax) with Parent Compound

The pharmacokinetic parameters of N-desmethyl selumetinib (B1684332), specifically the area under the curve (AUC) and maximum concentration (Cmax), are consistently lower than those of the parent compound, selumetinib.

Following a 75 mg dose of selumetinib, the Cmax for N-desmethyl selumetinib has been observed to range from 40.9 to 109 ng/mL. nih.gov In comparison, the Cmax for selumetinib at the same dose level is significantly higher, ranging from 1051 to 1726 ng/mL. nih.gov

The AUC, which represents total drug exposure over time, also shows a similar trend. The metabolite-to-parent ratio for systemic exposure, based on AUC, is typically between 5% and 15%. nih.gov In a study involving patients with advanced or metastatic biliary tract cancer, the administration of selumetinib with cisplatin (B142131) and gemcitabine (B846) resulted in a 40% decrease in the Cmax of this compound. d-nb.info Another study in patients with end-stage renal disease showed that when selumetinib was administered before dialysis compared to after, the AUC and Cmax of this compound were 10% and 15% lower, respectively. researchgate.net

The table below provides a comparative view of the Cmax values for this compound and selumetinib based on available data.

CompoundCmax (ng/mL)
This compound40.9 - 109
Selumetinib1051 - 1726

Characterization of Terminal Elimination Half-Life

The terminal elimination half-life (t½) of this compound is similar to that of its parent compound, selumetinib. Both compounds exhibit a mean terminal elimination half-life of approximately 6.2 to 7.5 hours. nih.govnih.govdrugs.com This relatively short half-life suggests that there is minimal accumulation of both the parent drug and its metabolite at steady state. nih.govnih.gov

Population Pharmacokinetic (PopPK) Modeling and Covariate Analysis

Development of Mechanistic and Empirical PopPK Models for this compound Disposition

Population pharmacokinetic (PopPK) models have been instrumental in characterizing the disposition of this compound. nih.govfirstwordpharma.comnih.govemory.eduresearchgate.net These models have been developed using data from a variety of patient populations, including adults with advanced solid tumors, children with low-grade gliomas, and patients with non-small cell lung cancer (NSCLC). nih.govnih.gov

Both mechanistic and empirical approaches have been employed. The pharmacokinetics of selumetinib and this compound are often modeled simultaneously to accurately describe the formation and elimination of the metabolite. nih.govresearchgate.netresearchgate.net A common approach involves developing a PopPK model for selumetinib first, and then using the individual post-hoc parameter estimates from the parent model to inform the development of the metabolite model. nih.govemory.edu

Several PopPK analyses have been conducted, often pooling data from multiple clinical trials to increase the robustness of the models. firstwordpharma.comnih.govemory.eduresearchgate.net These analyses have consistently utilized a compartmental modeling approach to describe the concentration-time data of this compound. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net Covariate analysis within these models helps to identify factors that contribute to the variability in the pharmacokinetics of this compound among individuals. firstwordpharma.comnih.gov

Structural Model Description (e.g., One-Compartment Model with First-Order Elimination)

The structural model most frequently used to describe the pharmacokinetics of this compound is a one-compartment model with first-order elimination. nih.govresearchgate.netresearchgate.netscispace.comresearcher.liferesearchgate.net This model assumes that the drug distributes into a single, well-mixed compartment (representing the plasma and highly perfused tissues) and is eliminated from this compartment in a first-order manner, meaning the rate of elimination is directly proportional to the amount of drug in the body.

In some analyses, a two-compartment model has also been found to best describe the disposition of this compound. nih.gov The selection between a one- or two-compartment model is based on statistical criteria such as the Akaike information criterion (AIC) and goodness-of-fit plots, which assess how well the model describes the observed data. researchgate.net

The PopPK models for this compound are typically developed in conjunction with the model for the parent drug, selumetinib. nih.govresearchgate.netresearchgate.netresearchgate.net For instance, a two-compartment model with zero- and first-order absorption and first-order elimination might be used for selumetinib, with the formation of this compound from the central compartment of the parent drug model. nih.govresearchgate.netresearchgate.netresearchgate.net The this compound is then described by its own one- or two-compartment model with first-order elimination. nih.govnih.govresearchgate.net

Identification of Significant Pharmacokinetic Covariates (e.g., age, body surface area, concomitant medications affecting cytochrome modulators, ethnic factors)

Population pharmacokinetic (PopPK) analyses have been instrumental in identifying factors that influence the variability in the exposure of this compound. These analyses, which often model the parent drug selumetinib and its metabolite concurrently, have pooled data from diverse patient populations, including adults with solid tumors and children with low-grade gliomas. nih.govnih.gov

A key finding from these studies is the significant impact of Body Surface Area (BSA) on the pharmacokinetics of both selumetinib and this compound. nih.govnih.govresearchgate.net One analysis identified BSA as a significant covariate on the fraction of selumetinib metabolized to this compound (Fm), showing a negative correlation. nih.gov This means that as BSA increases, the fraction of selumetinib converted to its active metabolite tends to decrease. Consequently, BSA-based dosing is often recommended for pediatric patients to ensure comparable drug exposure across different body sizes. nih.govresearchgate.netnih.gov

Age has also been identified as a significant covariate affecting the apparent clearance of selumetinib, which in turn influences the formation of this compound. nih.govnih.gov Another PopPK analysis that included data from 10 phase I studies also found age to be a covariate affecting the central volume of distribution (V2) of selumetinib. nih.gov

Regarding ethnic factors , the data is more nuanced. While one PopPK analysis in healthy volunteers suggested that race was an influential covariate, another analysis in pediatric patients with neurofibromatosis type 1 (NF1) found that race (comparing Japanese and non-Japanese patients) did not have a significant impact on the pharmacokinetics of selumetinib or this compound. researchgate.netnih.gov This latter study concluded that predicted exposures were largely overlapping between the two groups, supporting the use of the same BSA-based dosing regimen regardless of Japanese or non-Japanese ethnicity. researchgate.net Similarly, prescribing information has noted no clinically meaningful effect on the pharmacokinetics of selumetinib or this compound based on race (White, Asian, Black). fda.govalexion.us

Concomitant medications , particularly those that modulate cytochrome P450 (CYP) enzymes, are significant covariates. nih.gov The metabolism of selumetinib is primarily mediated by CYP3A4 and CYP2C19, and the use of inhibitors or inducers of these enzymes directly impacts the formation and subsequent exposure of this compound. nih.govnih.gov These interactions are discussed in more detail in the following section.

Mechanistic Investigations of Drug-Drug Interactions Affecting this compound Pharmacokinetics

Impact of Co-administered Enzyme Modulators (e.g., CYP inhibitors/inducers like itraconazole, fluconazole, rifampicin) on this compound Exposure

The exposure of this compound is significantly altered by the co-administration of drugs that inhibit or induce the CYP450 enzymes responsible for the metabolism of its parent compound, selumetinib. nih.govnih.gov Clinical trials in healthy subjects have quantified these effects.

CYP Inhibitors:

Itraconazole , a strong inhibitor of CYP3A4, when co-administered with selumetinib, led to a decrease in this compound exposure. nih.govnih.gov The maximum plasma concentration (Cmax) of the metabolite was reduced by 25%, and the area under the plasma concentration-time curve (AUC) decreased by 11%. nih.govresearchgate.net This occurs because inhibiting CYP3A4 slows down the metabolism of selumetinib, thereby increasing the parent drug's exposure while reducing the formation of the N-desmethyl metabolite. alexion.usnih.govnih.gov

CYP Inducers:

Rifampicin , a strong inducer of CYP3A4, significantly reduces the exposure of both selumetinib and this compound. nih.govnih.gov When selumetinib was co-dosed with rifampicin, the AUC of this compound decreased by 55%, and its Cmax was reduced by 18%. nih.govresearchgate.net The induction of CYP3A4 accelerates the metabolism of selumetinib, leading to lower plasma concentrations of both the parent drug and its active metabolite. nih.gov The similar decrease in exposure for both compounds indicates that CYP3A4 is also involved in the metabolism of this compound itself. nih.gov

These findings underscore the critical role of CYP3A4 and CYP2C19 in the biotransformation of selumetinib and the subsequent pharmacokinetics of this compound.

Table 1: Effect of Co-administered Enzyme Modulators on this compound Pharmacokinetics

Assessment of this compound Pharmacokinetics in Co-Administration with Chemotherapeutic Agents (e.g., Cisplatin and Gemcitabine)

The potential for pharmacokinetic interactions between selumetinib and conventional chemotherapy is a critical consideration for combination therapy regimens. A phase 1b study (ABC-04) investigated the combination of selumetinib with cisplatin and gemcitabine (CisGem) in patients with advanced biliary tract cancer. nih.gov

The pharmacokinetic analysis from this study revealed that the co-administration of CisGem with selumetinib had a notable effect on the this compound metabolite. nih.gov While the exposure of the parent drug, selumetinib, slightly increased (AUC increased by 11-12% and Cmax by 30%), the Cmax for this compound decreased by 40%. nih.gov There was no evidence to suggest a difference in the time to reach maximum concentration (Tmax) for the metabolite when selumetinib was given alone versus with CisGem. nih.gov The mechanism behind the reduced Cmax of the metabolite in the presence of cisplatin and gemcitabine was not fully elucidated in the study but points to a potential interaction affecting the rate of formation of this compound. nih.gov In contrast, a broader review of selumetinib combination therapies suggested no clinically significant difference in selumetinib pharmacokinetics when combined with agents like gemcitabine or cisplatin. nih.gov

Table 2: Effect of Co-administered Chemotherapy on this compound Pharmacokinetics

Molecular and Cellular Mechanism of Action Studies of N Desmethyl Selumetinib

Direct Enzymatic Inhibition of MEK1/2 Proteins

The primary mechanism of action for N-desmethyl selumetinib (B1684332), mirroring its parent compound, is the direct, allosteric inhibition of MEK1 and MEK2 proteins. nih.govpharmaoffer.com These enzymes are critical kinases in the Ras-Raf-MEK-ERK signaling pathway, and their inhibition is a key therapeutic strategy. drugbank.com

While N-desmethyl selumetinib is established as a pharmacologically active and potent metabolite, specific IC50 values detailing its direct enzymatic inhibition of MEK1 and MEK2 are not extensively reported in the available scientific literature. Research has predominantly focused on quantifying the inhibitory activity of the parent compound, selumetinib, which has a reported IC50 value of approximately 14 nM for MEK1. nih.govselleckchem.comtocris.comselleckchem.com

Table 1: Comparative Potency of this compound vs. Selumetinib

CompoundRelative Potency (vs. Selumetinib)Source Citation
This compound~ 3 to 5 times more potent astrazeneca.cadrugs.commedsinfo.com.auoup.comnih.gov
SelumetinibBaselineN/A

The parent compound, selumetinib, is recognized for its high selectivity as a non-ATP competitive inhibitor of MEK1/2. nih.govnih.gov Studies screening selumetinib against a wide array of other kinases have shown a lack of significant inhibitory activity against targets such as p38α, MKK6, EGFR, ErbB2, and ERK2. selleckchem.comtocris.comselleckchem.com As this compound is a key active metabolite that contributes to the specific pharmacological action of selumetinib, it is understood to maintain this high degree of selectivity for MEK1 and MEK2, without significant off-target kinase inhibition. pharmgkb.org

Comparative Analysis of Potency with Selumetinib (e.g., 3-5 times more potent)

Modulation of the Ras-Raf-MEK-ERK Signaling Cascade

By directly inhibiting MEK1/2, this compound effectively blocks signal transduction along the Ras-Raf-MEK-ERK pathway, a critical cascade for regulating cellular processes. drugbank.com

A direct and crucial consequence of MEK1/2 inhibition by this compound is the prevention of the phosphorylation and subsequent activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). nih.gov MEK1 and MEK2 are the only known kinases that phosphorylate ERK1/2. nih.gov Therefore, the potent inhibition of MEK by this compound leads to a significant reduction in the levels of phosphorylated ERK (pERK) within cells. selleckchem.com This action effectively halts the signaling cascade, preventing the downstream activation of numerous substrates by ERK that are involved in cell proliferation and survival. drugbank.com

The attenuation of the MAPK pathway signaling through MEK1/2 inhibition by this compound and its parent compound triggers significant downstream cellular responses. drugbank.com The blockade of ERK1/2 activation leads to the modulation of transcription factors and other effector proteins that regulate fundamental cellular activities. drugbank.comnih.gov Documented downstream effects in various cellular models include the suppression of cell proliferation, arrest of the cell cycle, and the induction of apoptosis (programmed cell death). nih.govselleckchem.com

Analysis of Potential Feedback Regulation within the MAPK Pathway Induced by this compound

The inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway by this compound, the potent active metabolite of selumetinib, is a primary mechanism of its therapeutic action. However, the MAPK signaling cascade is intricately regulated by a series of feedback loops. The sustained inhibition of a key node in this pathway, such as MEK1/2, by this compound can trigger compensatory signaling, potentially leading to a rebound in pathway activity and contributing to therapeutic resistance.

A significant feedback mechanism arises from the abrogation of the negative feedback loop mediated by the extracellular signal-regulated kinase (ERK). Under normal physiological conditions, activated ERK1/2 phosphorylates and inhibits upstream components of the pathway, including RAF kinases, creating a negative feedback loop that tightly controls signal duration and intensity. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2. This disruption of ERK1/2 activity removes the inhibitory brake on RAF. nih.gov Consequently, this can lead to an increased interaction between RAF and MEK1/2, potentially causing a rebound in MAPK pathway activity, particularly in tumor cells with existing RAS mutations. nih.gov

Preclinical studies have demonstrated that continuous exposure to MEK inhibitors like selumetinib can result in the feedback reactivation of the ERK pathway. frontiersin.org This phenomenon underscores the dynamic nature of the MAPK pathway and its capacity to adapt to targeted inhibition. While these studies primarily focus on the parent compound, selumetinib, it is crucial to recognize that this compound is 3 to 5 times more potent in its inhibitory action. researchgate.net Therefore, it is a principal driver of the pharmacological effects, including the induction of these feedback mechanisms.

Furthermore, research into resistance mechanisms has revealed that inhibition of the MAPK pathway can lead to the activation of alternative, parallel signaling cascades. For instance, in KRAS-mutant cancers, the inhibition of MEK by selumetinib has been observed to cause a reactive upregulation of AKT phosphorylation. aacrjournals.org This suggests a compensatory signaling mechanism through the PI3K/AKT pathway, which can bypass the MEK blockade and continue to promote cell survival and proliferation.

The table below summarizes key research findings related to the feedback regulation observed with the inhibition of the MAPK pathway by selumetinib and its active metabolite, this compound.

Feedback Mechanism Signaling Components Involved Consequence of Inhibition by this compound Supporting Evidence
Reactivation of MAPK Pathway RAF, MEK1/2, ERK1/2Removal of ERK1/2-mediated negative feedback on RAF, leading to potential rebound in pathway activity. nih.gov
Compensatory Pathway Activation PI3K/AKT pathwayUpregulation of AKT phosphorylation in KRAS-mutant cancers. aacrjournals.org
Resistance Development Continuous MEK inhibitionFeedback reactivation of the ERK pathway over time. frontiersin.org

Structure Activity Relationship Sar Investigations of N Desmethyl Selumetinib

Role of the N-Desmethyl Moiety in Binding Affinity and Selectivity to MEK1/2

The absence of the N-methyl group in N-desmethyl selumetinib (B1684332) plays a crucial role in its enhanced binding affinity for MEK1/2. While direct crystallographic data for N-desmethyl selumetinib bound to MEK1/2 is not extensively detailed in the provided search results, the increased potency strongly suggests a more favorable interaction with the allosteric binding site. This could be due to reduced steric hindrance, allowing for a more optimal fit within the pocket. The N-H group of the desmethyl metabolite may also form additional or stronger hydrogen bond interactions with amino acid residues in the binding site compared to the N-CH3 group of selumetinib.

Both selumetinib and this compound are highly selective for MEK1/2. pharmgkb.orgaacrjournals.org They show minimal activity against a wide range of other kinases, which is a critical factor in their therapeutic profile. core.ac.uknih.gov The high selectivity is conferred by the unique nature of the allosteric binding pocket on MEK1/2, which is not present in other kinases. nih.gov The N-desmethyl modification appears to preserve, if not slightly enhance, this selectivity by optimizing the interactions that are specific to the MEK1/2 allosteric site.

Comparative SAR Analysis with Parent Compound (Selumetinib)

A direct comparison of the structure-activity relationships of this compound and selumetinib highlights the significance of the N-methyl group.

Potency: The most significant difference is the 3- to 5-fold increase in inhibitory potency of this compound against MEK1/2 compared to selumetinib. core.ac.ukalexion.us

Binding Mode: Both compounds bind to the same allosteric site on MEK1/2 in a non-ATP competitive manner. nih.govncats.io However, the N-desmethyl moiety likely allows for a more energetically favorable binding orientation.

Physicochemical Properties: The removal of the methyl group slightly alters the physicochemical properties of the molecule, such as polarity and hydrogen bonding potential, which can influence its interaction with the binding site.

Advanced Analytical Methodologies for N Desmethyl Selumetinib Quantification

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Biological Matricestandfonline.comnih.govtandfonline.com

Validated LC-MS/MS assays have been established to quantify N-Desmethyl selumetinib (B1684332) in a variety of human biological samples, including plasma, urine, blood dialysate, and plasma ultrafiltrate. tandfonline.comnih.gov These multi-analyte methods are designed to simultaneously measure selumetinib and its key metabolites, providing a comprehensive pharmacokinetic picture. tandfonline.com The development of these assays is guided by regulatory standards from bodies such as the FDA and the European Medicines Agency to ensure data integrity and reliability for clinical development programs. researchgate.net

Optimization of Sample Preparation Techniques

Effective sample preparation is crucial for removing interfering substances from biological matrices and ensuring the accuracy of LC-MS/MS analysis. For N-Desmethyl selumetinib, several techniques have been optimized.

Solid-Phase Extraction (SPE): This is a commonly employed technique for cleaning up plasma samples before analysis. nih.gov The process involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte of interest. americanpharmaceuticalreview.com For this compound, polymeric reversed-phase 96-well plates have been utilized for SPE. nih.gov This method is effective but can be time-consuming. mdpi.com

Protein Precipitation (PP): This technique offers a simpler and faster alternative to SPE. euchembiojreviews.com Various precipitating agents, including organic solvents like acetonitrile, acids such as trichloroacetic acid, and salts like zinc sulfate, have been evaluated for their efficiency in removing proteins from plasma. nih.govmdpi.com For the analysis of this compound and its parent compound, protein precipitation has been used to address issues such as metabolite instability. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is another traditional method used to separate analytes from aqueous samples based on their solubility in immiscible liquids. euchembiojreviews.com While effective, it can require significant volumes of organic solvents. mdpi.com Salt-assisted liquid-liquid extraction (SALLE) has emerged as a more efficient and environmentally friendly alternative, providing cleaner extracts than protein precipitation. euchembiojreviews.com

Volumetric Absorptive Microsampling (VAMS): To accommodate studies with pediatric populations where blood volume is a concern, methods utilizing VAMS have been developed. This technique allows for the collection of a precise volume of whole blood, which is then extracted and analyzed by LC-MS/MS. researchgate.net

The choice of sample preparation technique is often a balance between the cleanliness of the final extract, throughput, and the specific requirements of the study. euchembiojreviews.comnih.gov

Assessment of Method Precision, Accuracy, and Selectivitytandfonline.comnih.govtandfonline.comresearchgate.net

The validation of bioanalytical methods for this compound is performed in accordance with regulatory guidelines to ensure the reliability of the data. researchgate.net Key validation parameters include precision, accuracy, and selectivity.

Precision and Accuracy: These are fundamental measures of a method's reliability. Precision refers to the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. resolian.com For this compound assays, both within- and between-batch precision and accuracy have been demonstrated to be within the acceptable limit of ±15%. nih.gov This ensures that the measurements are both reproducible and correct.

Selectivity: This parameter assesses the method's ability to differentiate and quantify the analyte in the presence of other components in the sample, such as other metabolites or endogenous substances. resolian.com LC-MS/MS assays for this compound have shown acceptable selectivity across various biological matrices. tandfonline.comnih.govtandfonline.com

The validation process confirms that the analytical method is fit for its intended purpose in supporting clinical trials. researchgate.net

Determination of Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ)nih.govnih.govfrontiersin.org

The LLOQ and ULOQ define the concentration range over which the analytical method is considered to be accurate and precise.

Lower Limit of Quantification (LLOQ): This is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. resolian.com For this compound in plasma and serum, the LLOQ has been consistently established at 2.0 ng/mL. nih.govfrontiersin.orgucl.ac.uk

Upper Limit of Quantification (ULOQ): This represents the highest concentration of an analyte that can be accurately measured. For this compound in plasma, the ULOQ has been set at 500 ng/mL. nih.govnih.gov

These limits are critical for designing pharmacokinetic studies and ensuring that the collected samples can be accurately analyzed.

Table 1: LC-MS/MS Method Validation Parameters for this compound

Parameter Matrix Value/Range
Precision (CV%) Plasma Within ±15% nih.gov
Accuracy (RSE%) Plasma Within ±15% nih.gov
LLOQ Plasma/Serum 2.0 ng/mL nih.govfrontiersin.orgucl.ac.uk
ULOQ Plasma 500 ng/mL nih.govnih.gov
Calibration Range Plasma 2-500 ng/mL nih.govnih.gov
Urine 2.00-2500 ng/mL semanticscholar.org
Blood Dialysate 0.200-250 ng/mL semanticscholar.org
Plasma Ultrafiltrate 0.500-250 ng/mL semanticscholar.org

Strategies for Addressing Metabolite Stability and Interference in Bioanalytical Methodstandfonline.comtandfonline.comresearchgate.net

Ensuring the stability of this compound in biological samples from collection to analysis is paramount for accurate quantification. Instability can lead to erroneous pharmacokinetic data. Long-term stability of this compound in plasma has been validated at nominal temperatures of -20°C or -80°C. tandfonline.com

Potential instability of other selumetinib metabolites, such as the amide metabolite in plasma, has been observed. tandfonline.comtandfonline.com To mitigate such issues, methods have been revised and re-validated, for instance, by employing protein precipitation techniques which can minimize enzymatic degradation. researchgate.net

Interference from other components in the biological matrix can also affect the accuracy of LC-MS/MS assays. The high selectivity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions, helps to minimize such interferences. semanticscholar.org The use of stable isotope-labeled internal standards, such as ¹³C₆-N-desmethyl selumetinib, further enhances the accuracy by compensating for any matrix effects or variations in extraction efficiency and instrument response. nih.gov

Application of Validated Methods in Translational Pharmacokinetic Researchtandfonline.comnih.govnih.gov

The validated LC-MS/MS assays for this compound are integral to translational pharmacokinetic research, bridging the gap between preclinical findings and clinical outcomes. These robust methods are routinely used to support the clinical development of selumetinib by enabling the analysis of samples from various clinical trials. tandfonline.comnih.gov

Data generated from these assays have been used in population pharmacokinetic (PopPK) models. nih.gov These models help to characterize the pharmacokinetic profiles of selumetinib and this compound in different patient populations, including both adults and children, and to identify factors that may influence drug exposure. nih.govnih.govresearchgate.net For instance, PopPK analyses have been conducted using data from multiple Phase I trials to understand the drug's behavior and the influence of various covariates. nih.gov The plasma concentrations of this compound typically follow a similar pharmacokinetic profile to the parent drug, although its exposure is generally lower. tandfonline.com

Preclinical Efficacy and Pharmacodynamic Studies of N Desmethyl Selumetinib in Disease Models

In Vitro Efficacy in Cancer Cell Lines

The in vitro activity of N-Desmethyl selumetinib (B1684332) has been characterized across a range of cancer cell lines, demonstrating its potent and selective inhibitory effects.

Selective Activity in Cell Lines with Specific Genetic Mutations (e.g., BRAF, RAS mutations)

N-Desmethyl selumetinib, alongside its parent compound selumetinib, exhibits pronounced inhibitory activity in cancer cell lines harboring activating mutations in the BRAF and RAS genes. drugbank.comnih.gov This selectivity is a hallmark of MEK inhibitors, as these mutations lead to constitutive activation of the MAPK pathway, making the cells highly dependent on this signaling cascade for their proliferation and survival. sci-hub.se

In vitro studies have consistently shown that this compound is significantly more potent than selumetinib. In a panel of human cancer cell lines, this compound was found to be approximately 3 to 5 times more potent in inhibiting cell viability. hpfb-dgpsa.catga.gov.au For instance, in tumor cell viability inhibition assays, the N-desmethyl metabolite was reported to be at least 5-fold more potent than selumetinib. dntb.gov.ua

The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for selumetinib and this compound in various cancer cell lines, highlighting the superior potency of the metabolite.

Table 1: Comparative In Vitro Activity of Selumetinib and this compound in Cancer Cell Lines

Cell Line Selumetinib IC50 (µmol/L) +/- SE This compound IC50 (µmol/L) +/- SE Potency Ratio (Selumetinib/N-Desmethyl Selumetinib)
A375 0.01835 ± 0.0013 0.0034 ± 0.0007 5.39
A2058 0.5629 ± 0.1091 0.0799 ± 0.0265 7.04
MelJuso 1.3930 ± 0.2722 0.2459 ± 0.1065 5.67

Data derived from a pharmacology report assessing cell survival inhibition.

Correlation of Cellular Growth Inhibition with ERK1/2 Phosphorylation Status

The mechanism underlying the cellular growth inhibition by this compound is directly linked to its ability to suppress the phosphorylation of ERK1/2 (pERK). As a potent MEK1/2 inhibitor, it prevents the activation of ERK1 and ERK2, the only known substrates of MEK1/2. unc.edu This blockade of ERK1/2 phosphorylation effectively halts the downstream signaling cascade that promotes cell proliferation.

Studies have demonstrated that the potency of this compound in inhibiting MEK-mediated ERK1/2 phosphorylation is 3- to 5-fold greater than that of selumetinib. hpfb-dgpsa.ca This enhanced inhibition of the key downstream effector of the MEK pathway correlates directly with its increased potency in inhibiting cellular growth in sensitive cancer cell lines.

In Vivo Efficacy in Animal Models

While direct administration of this compound in in vivo studies is not extensively reported, its crucial role in the anti-tumor activity of selumetinib is well-documented through pharmacokinetic and pharmacodynamic analyses in various animal models.

Assessment of Tumor Growth Inhibition in Xenograft or Genetically Engineered Mouse Models

In numerous preclinical studies using human tumor xenografts in mice, the oral administration of selumetinib has led to significant, dose-dependent inhibition of tumor growth. nih.gov These models often utilize cancer cell lines with known BRAF or RAS mutations, where the MAPK pathway is a key driver of tumorigenesis. For example, selumetinib has shown activity in xenograft models of melanoma, colorectal cancer, and pediatric pilocytic astrocytoma. nih.govaacrjournals.org

The following table summarizes findings from in vivo studies where this compound concentrations were measured in the context of selumetinib administration.

Table 2: In Vivo Studies Measuring this compound in Animal Models

Animal Model Cancer Type Key Findings
Nude mice with CRC006 xenografts Colorectal Cancer This compound was measured in plasma, liver, and tumor tissue following oral administration of selumetinib. aacrjournals.orgresearchgate.net
Genetically engineered mouse models Neurofibromatosis Type 1 Oral administration of selumetinib inhibited tumor growth. hpfb-dgpsa.ca

Correlation of In Vivo Efficacy with Pharmacodynamic Markers (e.g., Intratumor ERK1/2 Phosphorylation Levels)

A strong correlation exists between the in vivo anti-tumor efficacy of selumetinib and the inhibition of pharmacodynamic markers within the tumor tissue, most notably the reduction of intratumoral pERK levels. nih.gov The suppression of tumor growth observed in xenograft models is consistently associated with a sustained decrease in the phosphorylation of ERK. researchgate.net

In preclinical studies, the administration of selumetinib to mice bearing human tumor xenografts resulted in the effective inhibition of ERK phosphorylation. nih.gov This pharmacodynamic effect is a direct consequence of MEK1/2 inhibition by both selumetinib and its highly active metabolite, this compound, within the tumor. The measurement of this compound concentrations in tumor tissue alongside the analysis of pERK levels provides a mechanistic link between the presence of the active metabolite and the observed therapeutic effect.

Off Target Activity and Selectivity Profiling of N Desmethyl Selumetinib Cellular and Molecular Focus

Evaluation of Kinase Panel Selectivity to Confirm Specificity to MEK1/2

The high selectivity of selumetinib (B1684332) for MEK1/2, with minimal off-target activity, is a key characteristic contributing to its therapeutic profile. drugbank.com In vitro enzymatic assays have demonstrated that selumetinib effectively inhibits MEK1/2 activity with an IC50 of 14.1 ± 0.79 nM, while showing no significant inhibition of other kinases at concentrations up to 10 μM. nih.gov

Given that N-desmethyl selumetinib is a more potent derivative, its selectivity for MEK1/2 is of critical interest. While comprehensive kinase panel data specifically for this compound is not as widely published as for its parent compound, its enhanced potency is attributed to its interaction with the MEK1/2 target. aacrjournals.org The structural similarity to selumetinib, a non-ATP-competitive inhibitor, suggests a similar mechanism of action and a high degree of selectivity. nih.govncats.io The focus of preclinical and clinical studies has often been on the combined activity of selumetinib and its active metabolite, with the understanding that the selectivity profile of the parent compound is largely maintained, if not enhanced, in this compound.

Table 1: Comparative Potency of Selumetinib and this compound

CompoundTargetRelative PotencyReference
SelumetinibMEK1/21x units.itresearchgate.net
This compound MEK1/23-5x greater than selumetinib units.itresearchgate.net

Investigation of Potential Unintended Molecular Interactions

The investigation of unintended molecular interactions for a metabolite like this compound primarily involves its formation through metabolic pathways and any potential off-target effects observed during preclinical studies of the parent compound.

The metabolism of selumetinib to this compound is mediated by several cytochrome P450 (CYP) enzymes. The primary enzymes involved are CYP2C19 and CYP1A2, with minor contributions from CYP2C9 and CYP2A6. units.itmedscape.com These interactions with the CYP450 system represent a key set of molecular interactions outside of the intended MEK1/2 target. The involvement of multiple CYP isoforms suggests a complex metabolic profile that could be influenced by genetic polymorphisms in these enzymes or by co-administered drugs that are inhibitors or inducers of these enzymes. nih.gov

Table 2: Enzymes Involved in the Metabolism of Selumetinib to this compound

Parent CompoundMetabolitePrimary Metabolizing EnzymesMinor Contributing EnzymesReference
SelumetinibThis compound CYP2C19, CYP1A2CYP2C9, CYP2A6 units.itmedscape.com

Implications for Rational Drug Design and Development

Leveraging the Potency of N-Desmethyl Selumetinib (B1684332) in Designing Next-Generation MEK Inhibitors

The pronounced potency of N-desmethyl selumetinib presents a valuable opportunity for the design of next-generation MEK inhibitors. By using the structure of this active metabolite as a template, medicinal chemists can develop new compounds with potentially superior efficacy and more favorable pharmacokinetic profiles. The goal would be to design molecules that inherently possess the structural features responsible for the high potency of this compound, thereby eliminating the need for metabolic activation and potentially reducing inter-individual variability in drug response caused by differences in metabolic enzyme activity.

Key Characteristics of Selumetinib and this compound:

FeatureSelumetinibThis compound
Mechanism of Action MEK1/2 InhibitorMEK1/2 Inhibitor
Metabolic Conversion Parent DrugActive Metabolite
Relative Potency 1x3-5x greater than selumetinib fda.govaacrjournals.org
Plasma Concentration Major circulating component<10% of selumetinib levels fda.gov
Contribution to Activity ~65-79%~21-35% drugbank.com

Contribution of Metabolite Activity to Overall Drug Exposure-Response Relationships

Population pharmacokinetic (PK) studies have been conducted to characterize the concentration-time courses of both selumetinib and this compound in various patient populations. nih.govemory.edunih.gov These analyses have revealed that while there isn't always a clear, direct relationship between the exposure of selumetinib alone and efficacy or specific adverse events, the combined exposure to both the parent drug and the active metabolite may provide a better predictor of clinical outcomes. nih.govresearchgate.net For instance, in some studies, the exposures of both selumetinib and its metabolite were numerically higher in patients who responded to treatment compared to non-responders, although the overlap was considerable. nih.govresearchgate.net This highlights the importance of considering the complete active moiety profile when evaluating drug performance.

Consideration of Active Metabolite Profiles in Prodrug Design Strategies

The concept of a prodrug, an inactive or less active compound that is metabolized in the body to an active drug, is a well-established strategy in drug development to improve a drug's pharmacokinetic properties. creative-proteomics.comtandfonline.comfiveable.me The case of selumetinib and this compound offers valuable insights for prodrug design. While selumetinib itself is an active drug, the principle of in vivo conversion to a more potent entity is a cornerstone of prodrug theory.

Future drug design efforts could intentionally create prodrugs that are efficiently and selectively converted to highly potent metabolites like this compound. This approach could be used to:

Enhance Bioavailability: A prodrug could be designed to have better absorption characteristics than the active metabolite itself. creative-proteomics.com

Improve Targeting: A prodrug could be engineered to be activated at a specific site in the body, such as within a tumor, thereby increasing local efficacy and reducing systemic toxicity. ijpcbs.com

Modulate Pharmacokinetics: The prodrug's structure could be modified to control the rate of conversion to the active metabolite, allowing for sustained release and a longer duration of action. tandfonline.com

By understanding the metabolic pathway of selumetinib and the significant contribution of this compound, drug developers can design more sophisticated prodrugs that leverage these biological processes to create safer and more effective MEK inhibitors.

Future Research Directions and Methodological Advancements

Advanced Computational Modeling for N-Desmethyl Selumetinib-Target Interactions

Future research will heavily rely on advanced computational modeling to delineate the pharmacokinetics (PK) and pharmacodynamics (PD) of N-Desmethyl selumetinib (B1684332). Population pharmacokinetic (PopPK) modeling has been instrumental in understanding the behavior of selumetinib and its metabolite. nih.govnih.govnih.gov These models are built using concentration-time data from clinical trials and help characterize drug absorption, distribution, metabolism, and elimination. nih.gov

Several PopPK models have been developed that simultaneously describe the kinetics of both selumetinib and this compound. nih.govresearchgate.netresearchgate.net These joint compartmental models are essential for quantifying the rate of conversion from the parent drug to the active metabolite and the subsequent elimination of the metabolite. researchgate.net For instance, studies have successfully used one-compartment or two-compartment models to describe the concentration-time data of this compound. nih.govresearchgate.netresearchgate.net These models have been applied to data from diverse populations, including adult patients with solid tumors, children with low-grade gliomas, and pediatric patients with NF1. nih.govnih.gov

Future computational efforts should focus on refining these models to predict target-site concentrations and engagement. By integrating molecular docking simulations with PopPK models, researchers can better understand the interaction between this compound and its targets, MEK1 and MEK2. pharmgkb.org This could help predict the degree of target inhibition in specific tissues and correlate it with clinical outcomes, moving beyond plasma concentrations to more mechanistically informative models.

Table 1: Summary of Population Pharmacokinetic (PopPK) Models for this compound
Model TypePatient PopulationKey FindingsReference
One-compartment modelPediatric patients (granule formulation)Reasonably described this compound PK characteristics over time. researchgate.net
Two-compartment modelAdults with advanced solid tumors & children with low-grade gliomasBest described the concentration-time data for the metabolite in a sequential modeling approach. nih.gov
Joint compartmental model (one-compartment for metabolite)Pediatric patients with NF1-PNModeled selumetinib and metabolite concentration-time courses simultaneously; supported BSA-based dosing. nih.gov
Single compartment modelHealthy adult volunteersDescribed the disposition of the N-desmethyl metabolite with linear elimination in a pooled analysis of 10 Phase I studies. nih.gov

Comprehensive Omics Approaches (e.g., Phosphoproteomics, Metabolomics) to Elucidate Downstream Effects

To fully comprehend the biological consequences of MEK inhibition by this compound, comprehensive "omics" approaches are indispensable. Since this compound targets the MEK1/2 kinases in the MAPK/ERK pathway, its activity leads to widespread changes in protein phosphorylation. wikipedia.orgpharmgkb.org

Phosphoproteomics , which involves the large-scale analysis of protein phosphorylation, is a powerful tool to map these downstream signaling events. A phosphoproteomic study comparing a B-RAF inhibitor with the MEK inhibitor selumetinib in melanoma cells quantified changes at thousands of phosphosites, revealing inhibitor-responsive networks related to the nuclear pore complex, growth factor signaling, and transcriptional regulation. nih.gov A similar, focused investigation into the effects of this compound is a critical next step. Such a study would identify the specific phosphosites and signaling nodes most sensitive to this potent metabolite, helping to explain its higher potency and potentially uncovering unique downstream effects compared to the parent compound.

Metabolomics , the comprehensive study of metabolites in a biological system, can provide further insights. northwestern.edu By analyzing the metabolome of cells or tissues treated with this compound, researchers could identify metabolic pathways that are altered as a consequence of MEK inhibition. This could reveal novel biomarkers of drug activity and uncover metabolic vulnerabilities that could be exploited in combination therapies. Liquid chromatography-mass spectrometry (LC-MS) based platforms are well-suited for both targeted and untargeted metabolomic analyses of biological samples. northwestern.edu

In-depth Studies on Transporter-Mediated Disposition of this compound

The movement of drugs and their metabolites into and out of cells is often controlled by membrane transporters, which can significantly impact a compound's efficacy and safety. While the parent drug, selumetinib, is known to be a substrate of the transporters BCRP and P-glycoprotein (P-gp), in vitro studies have indicated that this compound has a different interaction profile. drugs.comfda.govnih.gov

Table 2: In Vitro Interaction Profile of this compound with Drug Transporters
TransporterFunctionThis compound InteractionReference
BCRP (Breast Cancer Resistance Protein)EffluxDoes not inhibit drugs.com
P-gp (P-glycoprotein)EffluxDoes not inhibit drugs.com
OATP1B1Uptake (liver)Does not inhibit drugs.com
OATP1B3Uptake (liver)Does not inhibit drugs.com
OCT2Uptake (kidney)Does not inhibit drugs.com
OAT1Uptake (kidney)Does not inhibit drugs.com
OAT3Uptake (kidney)Does not inhibit drugs.com
MATE1EffluxDoes not inhibit drugs.com
MATE2-KEffluxDoes not inhibit drugs.com

Development of Novel Biosensors for this compound Pharmacodynamic Monitoring

Real-time monitoring of a drug's pharmacodynamic (PD) effects can provide invaluable information for optimizing treatment. Novel biosensors offer a promising avenue for achieving this. A biosensor is an analytical device that converts a biological response into a measurable signal. researchgate.net Future research could focus on developing biosensors specifically for this compound.

These could take several forms:

Electrochemical Biosensors: These sensors measure changes in electrical properties upon interaction with the target molecule. mdpi.com A sensor could be designed with a specific biorecognition element (e.g., an antibody or an aptamer) that binds to this compound, generating a detectable current or voltage change.

Genetically Encoded Biosensors: Based on metabolite-responsive transcription factors, these sensors could be engineered into cells to report on the downstream activity of this compound. nih.gov For example, a biosensor could be designed to produce a fluorescent signal when the phosphorylation of a key ERK substrate is inhibited, providing a direct readout of the metabolite's biological effect within a cell.

The development of such tools would enable high-throughput screening and dynamic monitoring of the drug's effect in preclinical models, and potentially in clinical settings, to measure target engagement in real-time. mdpi.com

Investigating Resistance Mechanisms to this compound in Preclinical Models

A major challenge with targeted therapies, including MEK inhibitors, is the development of drug resistance. dovepress.com While resistance mechanisms have been studied for selumetinib, it is crucial to investigate them in the context of its more potent metabolite, this compound. Preclinical models, such as cancer cell lines and patient-derived tumor xenografts (PDTX), are essential for this research. aacrjournals.orgnih.gov

Key areas for future investigation include:

Feedback Reactivation of the MAPK Pathway: Continuous exposure to MEK inhibitors can lead to a rebound in ERK pathway signaling, a common resistance mechanism. frontiersin.org Studies should examine whether this compound induces similar feedback loops and if its higher potency can overcome them more effectively than the parent drug.

MEK-Dependent Resistance: This can occur through the acquisition of new mutations in genes like NRAS or MEK1 itself, which prevent the drug from binding effectively. dovepress.com Preclinical models should be used to generate this compound-resistant clones and sequence these genes to identify potential resistance-conferring mutations.

MEK-Independent Resistance: Cancer cells can bypass MEK inhibition by activating alternative signaling pathways. For example, the Wnt signaling pathway has been identified as a potential resistance mechanism to selumetinib in colorectal cancer models. aacrjournals.orgnih.gov Investigating whether this and other pathways (e.g., PI3K/AKT) are activated in response to this compound is a critical research priority.

Table 3: Potential Resistance Mechanisms for Investigation with this compound
Mechanism CategorySpecific ExampleRelevance to this compoundReference
MEK-DependentFeedback reactivation of ERK pathwayInvestigate if the higher potency of the metabolite can sustain ERK inhibition and prevent this rebound effect. frontiersin.org
MEK-DependentAcquisition of new mutations in MEK1 or NRASDetermine if specific mutations arise that confer resistance specifically to this compound. dovepress.com
MEK-IndependentActivation of the Wnt signaling pathwayConfirm if this bypass pathway, identified for selumetinib, is also a relevant resistance mechanism for its active metabolite. aacrjournals.orgnih.gov
MEK-IndependentUpregulation of prosurvival proteins (e.g., MCL1)Explore if inhibition by this compound leads to the expression of anti-apoptotic proteins that allow cells to survive. dovepress.com

Q & A

Q. What are the primary metabolic pathways of N-Desmethyl selumetinib, and how do they influence drug interaction risks?

this compound, the active metabolite of selumetinib, is metabolized via cytochrome P-450 (CYP) enzymes, primarily CYP3A4, with contributions from CYP2C19, CYP1A2, CYP2C9, and CYP2A5. It also undergoes glucuronidation by UGT1A1/6. These pathways necessitate caution when co-administering with CYP inducers/inhibitors. For instance, strong CYP3A4 inhibitors may increase systemic exposure, while inducers could reduce efficacy. Methodologically, in vitro assays (e.g., hepatic microsome studies) and clinical PK trials are used to identify interaction risks .

Q. How does food intake affect the pharmacokinetics of selumetinib and this compound?

A population PK (PopPK) model pooled from 15 clinical studies showed that low-fat and high-fat meals reduced selumetinib AUC by 22.5% and 20.8%, respectively, compared to fasting. However, the 90% confidence intervals indicated no clinically relevant impact due to the flat exposure-response relationship at therapeutic doses (20–30 mg/m²). Similar trends were observed for this compound. Researchers should standardize fasting conditions in trials to minimize variability, using non-compartmental analysis (NCA) for AUC comparisons .

Q. What validated analytical methods are recommended for quantifying this compound in plasma?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) is the gold standard. Calibration ranges typically span 2–2,000 ng/mL for selumetinib and 2–500 ng/mL for this compound, using stable isotope-labeled internal standards (e.g., ^[13C]6-selumetinib). Chromatographic separation employs UPLC/HPLC columns (e.g., Acquity™ BEH Phenyl), ensuring specificity and sensitivity. Method validation should follow FDA/EMA guidelines for precision, accuracy, and matrix effects .

Advanced Research Questions

Q. How should researchers address contradictory PK data, such as anomalous plasma concentrations in food-effect studies?

Q. What population PK modeling strategies are effective for characterizing this compound exposure-response relationships?

A two-compartment model for selumetinib (with sequential zero-/first-order absorption) and a one-compartment model for this compound, analyzed simultaneously, have been successful. Covariate analysis (e.g., body surface area, CYP genotype) identifies sources of variability. Dose normalization is critical in pooled datasets with varying doses. Tools like NONMEM or Monolix facilitate parameter estimation, while visual predictive checks validate model adequacy .

Q. How can in vitro-in vivo extrapolation (IVIVE) improve predictions of metabolite-driven toxicity?

IVIVE integrates hepatic clearance data from hepatocyte incubations with physiologically based PK (PBPK) models to predict metabolite accumulation. For this compound, intrinsic clearance (CLint) values from recombinant CYP enzymes inform scaling factors. This approach is particularly valuable when metabolite-specific toxicity data are lacking, though species differences in enzyme affinity must be accounted for .

Q. What statistical approaches resolve dose-proportionality disputes in pediatric vs. adult PK studies?

Dose-proportionality assessments require ANOVA on CL/F values across dose levels. For example, a study confirmed dose-proportional AUC increases for selumetinib and this compound (P=0.05 for parent drug) but no age dependency in pediatric patients (r²=0.10, P=0.07). Power analysis should ensure sample sizes detect ≥30% differences, and mixed-effects models adjust for developmental pharmacology factors .

Methodological Considerations

  • Experimental Design : Standardize fed/fasted conditions and use crossover designs to control inter-individual variability .
  • Data Analysis : Apply sensitivity analyses to outlier-excluded datasets; report both per-protocol and intention-to-treat results .
  • Reproducibility : Document SPE/LC-MS/MS parameters comprehensively (e.g., column type, ion transitions) to enable method transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.